Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

2-methyl-6-(2-phenylethynyl)pyridine structure
96206-92-7 structure
Product Name:2-methyl-6-(2-phenylethynyl)pyridine
Numero CAS:96206-92-7
MF:C14H11N
MW:193.243843317032
MDL:MFCD02262119
CID:800135
Update Time:2025-06-08

2-methyl-6-(2-phenylethynyl)pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyridine,2-methyl-6-(2-phenylethynyl)-
    • MPEP
    • 2-Methyl-6-(phenylethynyl)pyridine
    • MPEP HCl
    • MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride
    • 2-Methyl-6-phenylaethinyl-pyridin
    • 2-methyl-6-phenylethynyl-pyridine
    • MPEP hydrochoride
    • 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)
    • 2-Picoline, 6-phenylethynyl- (6CI)
    • Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)
    • CHEMBL 66654
    • 2-methyl-6-(2-phenylethynyl)pyridine
    • MDL: MFCD02262119
    • Inchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3
    • Chiave InChI: NEWKHUASLBMWRE-UHFFFAOYSA-N
    • Sorrisi: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 229.06600
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.3

Proprietà sperimentali

  • Punto di ebollizione: 336.3°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.59180

2-methyl-6-(2-phenylethynyl)pyridine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

2-methyl-6-(2-phenylethynyl)pyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-methyl-6-(2-phenylethynyl)pyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
M03848-25mg
MPEP hydrochoride
96206-92-7 >99%
25mg
£98.00 2022-02-28
Fluorochem
M03848-1g
MPEP hydrochoride
96206-92-7 >99%
1g
£317.00 2022-02-28
Fluorochem
M03848-5g
MPEP hydrochoride
96206-92-7 >99%
5g
£759.00 2022-02-28
Fluorochem
M03848-10g
MPEP hydrochoride
96206-92-7 >99%
10g
£1233.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127959-50mg
2-methyl-6-(2-phenylethynyl)pyridine
96206-92-7 ≥98%
50mg
¥87.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127959-250mg
2-methyl-6-(2-phenylethynyl)pyridine
96206-92-7 ≥98%
250mg
¥335.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M127959-10mg
2-methyl-6-(2-phenylethynyl)pyridine
96206-92-7 ≥98%
10mg
¥54.90 2023-09-02
S e l l e c k ZHONG GUO
S2809-10mM (1mL in DMSO)
MPEP
96206-92-7 99.16%
10mM (1mL in DMSO)
¥742.06 2023-10-17
S e l l e c k ZHONG GUO
S2809-10mg
MPEP
96206-92-7 99.16%
10mg
¥566.37 2023-10-17
S e l l e c k ZHONG GUO
S2809-50mg
MPEP
96206-92-7 99.16%
50mg
¥2186.02 2023-10-17

2-methyl-6-(2-phenylethynyl)pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium chloride ,  X-Phos Solvents: Water ;  24 h, 120 °C
Riferimento
Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in water
Chang, Feng; Liu, Yanping, Synthetic Communications, 2017, 47(10), 961-967

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  10 min, rt; 60 °C; cooled
1.2 Reagents: Pyrrolidine ;  4 h, 100 °C
Riferimento
Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquid
Saleh, Samer; Picquet, Michel; Meunier, Philippe; Hierso, Jean-Cyrille, Synlett, 2011, (19), 2844-2848

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Triethylamine ;  50 °C
Riferimento
Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists
Jaeschke, Georg; Porter, Richard; Buettelmann, Bernd; Ceccarelli, Simona M.; Guba, Wolfgang; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311

Metodo di produzione 4

Condizioni di reazione
Riferimento
Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azines
Sashida, Haruki; Kato, Masanobu; Tsuchiya, Takashi, Chemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Dibutyltin oxide ,  Azidotrimethylsilane Solvents: Toluene ;  4 h, reflux
Riferimento
Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from Cyanophosphates
Yoneyama, Hiroki; Numata, Masahiro; Uemura, Kenji; Usami, Yoshihide; Harusawa, Shinya, Journal of Organic Chemistry, 2017, 82(11), 5538-5556

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ;  1 h, 140 °C
Riferimento
Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl Halides
Reddy, Police Vishnuvardhan; Srinivas, Pottabathula; Annapurna, Manne; Bhargava, Suresh; Wagler, Jorg; et al, Advanced Synthesis & Catalysis, 2013, 355(4), 705-710

Metodo di produzione 7

Condizioni di reazione
Riferimento
Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene
, Italy, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)
Turlington, Mark; Noetzel, Meredith J.; Chun, Aspen; Zhou, Ya; Gogliotti, Rocco D.; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Cuprous chloride Solvents: Methanol ;  10 h, 1 atm, 25 - 28 °C
Riferimento
Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynes
Charpe, Vaibhav Pramod; Hande, Aniket A.; Sagadevan, Arunachalam; Hwang, Kuo Chu, Green Chemistry, 2018, 20(21), 4859-4864

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt → 55 °C; 15 h, 55 °C
Riferimento
Simultaneous rapid reaction workup and catalyst recovery
Lu, Zhichao; Hetman, Zofia; Hammond, Gerald B.; Xu, Bo, Green Chemistry, 2016, 18(21), 5769-5772

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ;  12 h, 130 °C
Riferimento
Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes
Tian, Wan-Fa; He, Ke-Han; Li, Na; Fen; Liu; et al, ChemistrySelect, 2020, 5(15), 4496-4499

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, rt
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  50 °C
Riferimento
A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagents
Melzig, Laurin; Stemper, Jeremy; Knochel, Paul, Synthesis, 2010, (12), 2085-2091

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  4 h, rt → 80 °C
Riferimento
Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimes
Bizzarri, Claudia ; Arndt, Andreas P. ; Kohaut, Stephan; Fink, Karin ; Nieger, Martin, Journal of Organometallic Chemistry, 2018, 871, 140-149

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Tetrabutylammonium chloride Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Dimethylformamide ;  2.5 min, 120 °C
Riferimento
Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenes
Sorensen, Ulrik S.; Pombo-Villar, Esteban, Tetrahedron, 2005, 61(10), 2697-2703

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  15 min, 100 °C
Riferimento
Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiation
Sorensen, Ulrik S.; Wede, Judith; Pombo-Villar, Esteban, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956

Metodo di produzione 16

Condizioni di reazione
Riferimento
Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines
Tsuchiya, Takashi; Kato, Masanobu; Sashida, Haruki, Chemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Benzoyl chloride Solvents: Benzene
1.2 -
Riferimento
Novel ethynylation of pyridines by a Reissert-Henze-type reaction
Nishiwaki, Nagatoshi; Minakata, Satoshi; Komatsu, Mitsuo; Ohshiro, Yoshiki, Chemistry Letters, 1989, (5), 773-6

2-methyl-6-(2-phenylethynyl)pyridine Raw materials

2-methyl-6-(2-phenylethynyl)pyridine Preparation Products

2-methyl-6-(2-phenylethynyl)pyridine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
Numero d'ordine:A858701
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:14
Prezzo ($):356.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine
A858701
Purezza:99%
Quantità:5g
Prezzo ($):356.0
Email